molecular formula C13H21N B3118599 (Butan-2-yl)(3-phenylpropyl)amine CAS No. 240494-09-1

(Butan-2-yl)(3-phenylpropyl)amine

Cat. No. B3118599
M. Wt: 191.31 g/mol
InChI Key: NTMRYTQMJANQIH-UHFFFAOYSA-N
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Description

“(Butan-2-yl)(3-phenylpropyl)amine” is a chemical compound with the CAS Number 240494-09-1 . It has a molecular formula of C13H21N and a molecular weight of 191.31 .


Molecular Structure Analysis

The molecular structure of “(Butan-2-yl)(3-phenylpropyl)amine” consists of a butan-2-yl group and a 3-phenylpropyl group attached to a nitrogen atom . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . In this case, “(Butan-2-yl)(3-phenylpropyl)amine” would be classified as a secondary amine, as it has two carbon atoms bonded directly to the nitrogen atom.


Chemical Reactions Analysis

Amines, including “(Butan-2-yl)(3-phenylpropyl)amine”, can undergo a variety of reactions. They can react with acyl chlorides and acid anhydrides to form amides . They can also react with strong acids to form ammonium salts . Additionally, primary amines can react with carbonyl compounds to form imines .


Physical And Chemical Properties Analysis

“(Butan-2-yl)(3-phenylpropyl)amine” has a molecular weight of 191.31 . The physical and chemical properties of amines can vary widely depending on their structure. For example, primary and secondary amines are capable of hydrogen bonding, which can affect their boiling points and solubility in water .

Scientific Research Applications

Palladium-catalyzed Reactions

(Butan-2-yl)(3-phenylpropyl)amine is involved in palladium-catalyzed decarboxylative coupling reactions, demonstrating high reactivities and functional group tolerance, which is crucial for synthesizing complex molecules in organic chemistry (Moon, Jang, & Lee, 2009).

Synthesis of LDL Receptor Upregulators

It serves as a building block in the synthesis of compounds that upregulate the LDL receptor, highlighting its potential in developing therapeutic agents to manage cholesterol levels (Ito et al., 2002).

Catalysis in Urethane Formation

The compound has been studied for its role in catalyzing urethane formation, aiding in polyurethane catalyst design and development through both experimental and theoretical approaches (Waleed et al., 2022).

Kinetic Resolution of Amines

Its derivatives are used in the kinetic resolution of amines, a process essential for producing enantiomerically pure substances, which are important in pharmaceuticals and materials science (Nechab et al., 2007).

Synthesis of Phosphorescent Materials

(Butan-2-yl)(3-phenylpropyl)amine derivatives are key intermediates in the synthesis of phosphorescent materials, showing potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Volpi, Garino, & Nervi, 2012).

Chemical Rearrangements

Research has also explored its involvement in chemical rearrangements, such as azetidinium cation intermediates, which are significant in synthetic organic chemistry for constructing complex molecular architectures (Blakemore, Chiva, & Thistlethwaite, 2011).

Drug Synthesis and Development

Furthermore, (Butan-2-yl)(3-phenylpropyl)amine is utilized in the synthesis of intermediates for drug development, demonstrating its critical role in pharmaceutical chemistry (Kolla et al., 2006).

Safety And Hazards

The safety and hazards associated with a specific amine depend on its specific structure and properties. For example, some amines can be flammable, harmful if swallowed, and can cause skin and eye irritation . It’s important to handle all chemicals, including amines, with appropriate safety precautions.

properties

IUPAC Name

N-(3-phenylpropyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMRYTQMJANQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)(3-phenylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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